2-(1-Piperazinyl)quinoline, generically known as Quipazine, is a synthetic chemical compound primarily utilized in scientific research as a pharmacological tool. [] It belongs to the piperazine class of compounds. [] Quipazine is recognized for its ability to stimulate serotonergic receptors in the central nervous system, making it a valuable tool for investigating the role of serotonin in various physiological and behavioral processes. []
Quipazine is a compound belonging to the piperazine class of drugs, primarily recognized for its serotonergic activity. Initially developed as a potential antidepressant, it has found its niche in scientific research rather than clinical application. Quipazine acts as a serotonin receptor agonist, particularly influencing the 5-HT2A and 5-HT3 receptor subtypes, which are implicated in various neurological processes and behaviors . The compound is synthesized through the reaction of 2-chloroquinoline with piperazine, resulting in a structure that allows it to interact with serotonin receptors effectively .
The synthesis of quipazine typically involves the following steps:
This synthetic route can be scaled up for industrial production, although specific large-scale methods are not extensively documented.
Quipazine has the following molecular characteristics:
The structure consists of a piperazine ring connected to a quinoline moiety, allowing for significant interactions with serotonin receptors due to its planar aromatic system .
Quipazine undergoes several chemical reactions:
These reactions expand the potential applications of quipazine by allowing for the synthesis of analogs with varied pharmacological profiles.
Quipazine primarily acts as a serotonin reuptake inhibitor while also functioning as an agonist at several serotonin receptor subtypes, notably 5-HT2A and 5-HT3. Upon binding to these receptors, quipazine activates downstream signaling pathways, including Gq/11 protein-mediated pathways that lead to the mobilization of intracellular calcium and the accumulation of inositol monophosphate (IP1) in neuronal tissues . This mechanism is crucial for its psychedelic-like effects observed in animal studies, although these effects have not been replicated in human trials at therapeutic doses due to side effects related to 5-HT3 receptor activation .
Quipazine exhibits several notable physical and chemical properties:
These properties contribute to its utility in research settings, particularly in neuropharmacological studies .
Quipazine is primarily utilized in scientific research contexts due to its ability to modulate serotonin receptor activity. Its applications include:
Despite its initial development as an antidepressant, quipazine remains a valuable tool for understanding complex neurochemical pathways involving serotonin .
Quipazine (2-(1-piperazinyl)quinoline) features a quinoline heterocycle linked to a piperazine ring through a carbon-nitrogen bond, distinguishing it from classical tryptamine or phenethylamine psychedelic scaffolds while retaining critical pharmacophoric elements: a protonatable nitrogen atom separated by a two-atom chain from an aromatic system [1] [3]. The synthetic route involves nucleophilic substitution, where 2-chloroquinoline reacts with unprotected piperazine under reflux conditions, yielding quipazine as a crystalline solid [3] [8]. This straightforward methodology enables efficient production of structural analogues through:
Table 1: Structural Analogues of Quipazine and Key Modifications
Compound | Core Modification | Primary Pharmacological Effect |
---|---|---|
Quipazine | Quinoline-piperazine | Mixed 5-HT₂ₐ/5-HT₃ agonism, SERT inhibition |
2-NP | 2-Naphthyl-piperazine | Selective 5-HT₂ₐ agonism |
6-Nitroquipazine | 6-NO₂-quinoline-piperazine | Potent SERT inhibition (Ki = 0.23 nM) |
2'-Methyl-6-nitro | Methylated piperazine (position 2') | Enhanced SERT affinity vs. 3'-methyl |
Quipazine exhibits complex polypharmacology across serotonin receptor subtypes, with nanomolar to micromolar affinities documented through radioligand displacement studies:
Table 2: Receptor Binding and Functional Activity of Quipazine
Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Key Assays |
---|---|---|---|
5-HT₂ₐ | 59–309 | Partial agonist (62-71%) | [³H]Ketanserin displacement, Ca²⁺ flux, IP1 accumulation, HTR [1] |
5-HT₂B | 49–178 | Weak agonist (17%) | [³H]LSD displacement |
5-HT₂C | 54–1,344 | Partial agonist (57-69%) | [³H]Mesulergine displacement |
5-HT₃ | 1.23–4.0 | Full agonist | [³H]Quipazine binding, ileum contraction [2] [5] |
Quipazine's unique pharmacological profile arises from concurrent SERT blockade and direct receptor activation:
Table 3: Functional Consequences of Quipazine's Dual Mechanisms
Mechanism | In Vitro/Ex Vivo Effect | In Vivo Behavioral Correlate | Blocking Agent |
---|---|---|---|
SERT inhibition | ↑ [³H]5-HT uptake blockade (Kᵢ=30-143 nM) | Potentiated HTR with MAO inhibitors | N/A |
5-HT₂ₐ agonism | IP1 accumulation, cortical IEG expression | Head-twitch response (ED₅₀=2.1 mg/kg in mice) | M100907 (5-HT₂ₐ antagonist) |
5-HT₃ agonism | Ganglion depolarization | Emesis, gastrointestinal distress | Ondansetron |
Systematic exploration of quipazine analogues reveals critical structural determinants for target selectivity:
Table 4: Key SAR Trends in Quipazine Analogues
Structural Modification | 5-HT₂ₐ Affinity/Efficacy | SERT Affinity | 5-HT₃ Activity | Functional Outcome |
---|---|---|---|---|
Quinoline → 2-Naphthyl (2-NP) | Retained (partial agonist) | Reduced 10-fold | Abolished | Psychedelic effects without emesis [1] |
Quinoline C6-H → C6-NO₂ | Reduced efficacy | Enhanced (Ki=0.23 nM) | Unchanged | SSRI-like profile |
Piperazine N4-H → N4-CH₃ | Slight reduction | Retained | >100-fold reduction | Reduced emetic potential |
Piperazine C2'-H → C2'-CH₃ | Moderate reduction | Enhanced vs. C3'-CH₃ | Not tested | Improved SERT selectivity [8] |
These SAR insights guide the design of novel piperazines with optimized selectivity—for example, 2-NP derivatives lacking 5-HT₃ activity represent a distinct structural class of psychedelic candidates without emetogenic effects [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: